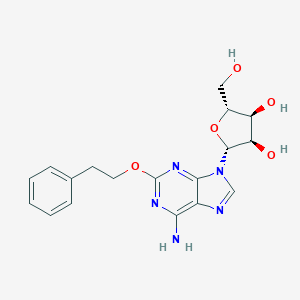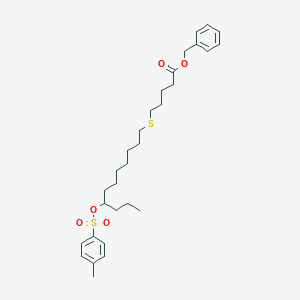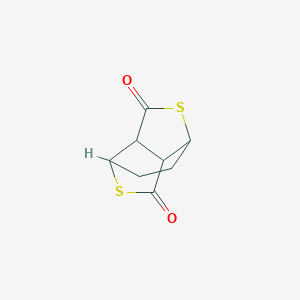
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, commonly known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various fields. DTT is a heterocyclic compound that contains a thiophene ring and a cyclic ketone, making it a promising candidate for use in organic electronics, optoelectronics, and as a building block for the synthesis of other compounds.
Mecanismo De Acción
DTT acts as a π-conjugated system, which enables it to participate in electron transport and energy transfer processes. The thiophene ring in DTT is responsible for its electron-donating properties, while the cyclic ketone group acts as an electron acceptor. This unique combination of properties makes DTT a promising candidate for use in various electronic devices.
Efectos Bioquímicos Y Fisiológicos
DTT has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that DTT exhibits antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DTT in lab experiments is its ease of synthesis and purification. DTT is also stable under ambient conditions, making it easy to handle and store. However, one limitation of using DTT is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for the study of DTT. Some possible areas of research include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the electronic and optical properties of DTT and its derivatives.
3. Development of new organic semiconductors based on DTT.
4. Study of the potential therapeutic applications of DTT and its derivatives.
5. Investigation of the environmental impact of DTT and its derivatives.
Conclusion:
DTT is a promising compound with many potential applications in various fields, including organic electronics, optoelectronics, and as a building block for the synthesis of other compounds. While much research has been done on the synthesis and electronic properties of DTT, there is still much to be explored in terms of its biochemical and physiological effects and potential therapeutic applications. Further research in these areas could lead to the development of new and exciting applications for this versatile compound.
Métodos De Síntesis
The synthesis of DTT involves the reaction of 2,5-dibromothiophene-3,4-dicarboxylic acid with ethylene glycol in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the final product.
Aplicaciones Científicas De Investigación
DTT has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, including conjugated polymers, small molecules, and dendrimers.
Propiedades
Número CAS |
129679-44-3 |
|---|---|
Nombre del producto |
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
Fórmula molecular |
C8H8O2S2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
Clave InChI |
FYAVTWHVSDVSOW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=O)S2 |
SMILES canónico |
C1CC2C3C(C1SC3=O)C(=O)S2 |
Sinónimos |
DETTD dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



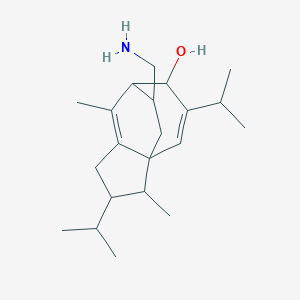
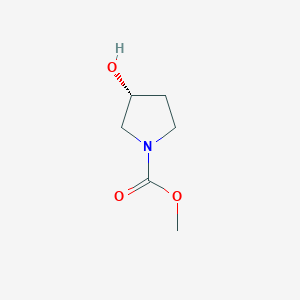
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
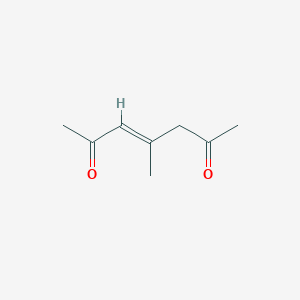
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
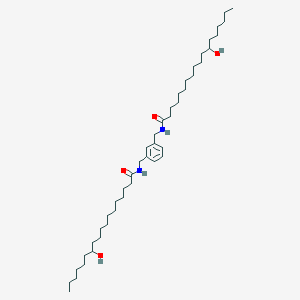
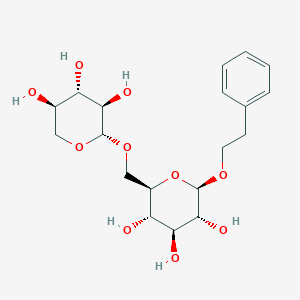
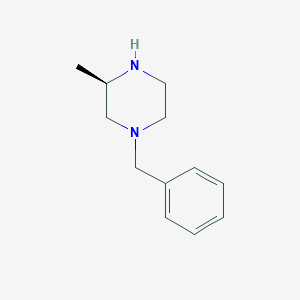
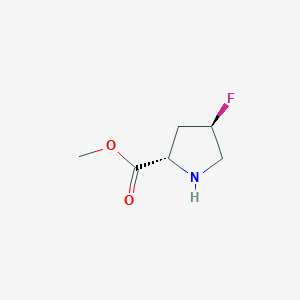
![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
